5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde
CAS No.: 2763749-94-4
Cat. No.: VC11625023
Molecular Formula: C8H5BrN2O
Molecular Weight: 225.04 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2763749-94-4 |
|---|---|
| Molecular Formula | C8H5BrN2O |
| Molecular Weight | 225.04 g/mol |
| IUPAC Name | 5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde |
| Standard InChI | InChI=1S/C8H5BrN2O/c9-7-4-6(5-12)11-8(7)2-1-3-10-11/h1-5H |
| Standard InChI Key | UGULVEFWYQXARA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C(N2N=C1)C=O)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The pyrrolo[1,2-b]pyridazine system consists of a six-membered pyridazine ring fused to a five-membered pyrrole ring. In 5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde, the bromine substituent occupies position 5 of the pyridazine moiety, while the carbaldehyde group is located at position 7 (Figure 1). This arrangement creates distinct electronic effects: the electron-withdrawing bromine atom polarizes the ring, enhancing the reactivity of the carbaldehyde group toward nucleophilic additions or condensations.
Molecular Formula:
Molecular Weight: 226.03 g/mol (calculated from atomic masses).
Physicochemical Characteristics
While experimental data for this specific compound are unavailable, properties can be inferred from related structures:
The high dipole moment arises from the electron-deficient pyridazine ring and the polar carbaldehyde group, facilitating π-π stacking and hydrogen-bonding interactions . These properties are critical for interactions with biological targets or materials substrates.
Synthesis and Reactivity
Synthetic Routes
Two plausible pathways for synthesizing 5-bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde are proposed based on methods for analogous compounds:
Route 1: Direct Bromination and Formylation
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Bromination: Selective bromination of pyrrolo[1,2-b]pyridazine at position 5 using (N-bromosuccinimide) under radical initiation .
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Formylation: Directed ortho-metalation (DoM) followed by reaction with DMF to introduce the carbaldehyde group at position 7 .
Route 2: Palladium-Catalyzed Cross-Coupling
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Suzuki Coupling: Installation of a boronic ester at position 7, followed by oxidation to the aldehyde .
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Buchwald–Hartwig Amination: Functionalization of the pyrrole nitrogen for subsequent derivatization.
Key challenges include regioselectivity during bromination and avoiding over-oxidation of the aldehyde group.
Reactivity Profile
The carbaldehyde group serves as a versatile handle for further functionalization:
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Nucleophilic Addition: Reaction with amines to form Schiff bases () for drug conjugates .
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Reduction: Conversion to a hydroxymethyl group () using .
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Oxidation: Potential oxidation to a carboxylic acid () under strong conditions, though this may degrade the core structure .
The bromine atom enables cross-coupling reactions (e.g., Suzuki, Sonogashira) for introducing aryl or alkynyl groups, enhancing molecular diversity .
Biological Activities and Mechanisms
Structure–Activity Relationships (SAR)
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Bromine Substitution: Enhances lipophilicity and target binding but may reduce solubility.
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Carbaldehyde Position: Position 7 optimizes steric accessibility for enzyme active sites .
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Ring Electronics: The electron-deficient pyridazine ring increases affinity for cationic binding pockets (e.g., PDE4B) .
Applications in Drug Discovery and Materials Science
Medicinal Chemistry
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Scaffold for PDE4 Inhibitors: The core structure aligns with pharmacophores for phosphodiesterase 4B (PDE4B) inhibitors, which treat inflammatory diseases .
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Antiviral Agents: Schiff base derivatives could inhibit viral proteases via covalent binding.
Materials Science
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